molecular formula C24H20N2O6S B11473860 Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate

Cat. No.: B11473860
M. Wt: 464.5 g/mol
InChI Key: OBAWAGMBMALMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by its unique structure, which includes a benzofuran ring fused with an indole moiety and a sulfonamide group

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-5-{[(1-methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity . The sulfonamide group can enhance the compound’s binding affinity and selectivity for certain targets . The benzofuran ring contributes to the overall stability and bioavailability of the compound .

Properties

Molecular Formula

C24H20N2O6S

Molecular Weight

464.5 g/mol

IUPAC Name

ethyl 2-methyl-5-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H20N2O6S/c1-4-31-24(28)21-13(2)32-19-10-8-14(12-17(19)21)25-33(29,30)20-11-9-18-22-15(20)6-5-7-16(22)23(27)26(18)3/h5-12,25H,4H2,1-3H3

InChI Key

OBAWAGMBMALMBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C4C=CC=C5C4=C(C=C3)N(C5=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.